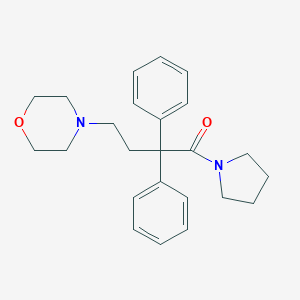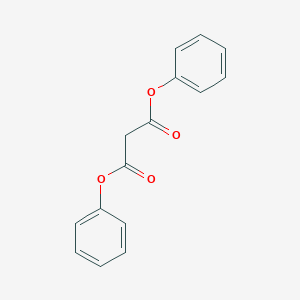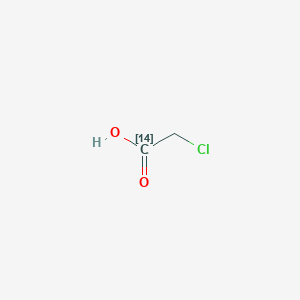![molecular formula C19H20O2 B154686 Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- CAS No. 1943-96-0](/img/structure/B154686.png)
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- is a chemical compound that is commonly used in scientific research. It is also known as DABCO, which is an acronym for di-aza-bicyclo-octane. This compound has a bicyclic structure, which makes it a useful building block for many organic molecules.2.1]hept-2-ylidenebis-.
Wirkmechanismus
The mechanism of action of Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- is not fully understood. However, it is believed that DABCO acts as a Lewis base, which means it can donate a pair of electrons to a Lewis acid. This makes it a useful catalyst in many organic reactions. DABCO can also act as a nucleophile, which means it can attack electrophilic centers in a molecule.
Biochemische Und Physiologische Effekte
There are no known biochemical or physiological effects of Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-. This compound is not used as a drug or medication, and it is not known to have any toxic effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- in lab experiments is its stability. It is a relatively stable compound that can be stored for long periods of time without degradation. It is also a versatile building block that can be used in a variety of organic synthesis reactions.
One limitation of using Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- is its cost. It is a relatively expensive compound compared to other catalysts and reagents. It is also not very soluble in water, which can make it difficult to work with in aqueous reactions.
Zukünftige Richtungen
There are many future directions for research on Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-. One area of research is the development of new synthetic methods using DABCO as a catalyst. Another area of research is the use of DABCO as a ligand in coordination chemistry. Additionally, there is potential for the use of DABCO in the development of new materials, such as polymers and nanoparticles.
Conclusion
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- is a useful compound in scientific research due to its stability and versatility. It can be synthesized using a variety of methods and has many applications in organic synthesis and coordination chemistry. While its mechanism of action is not fully understood, it is believed to act as a Lewis base and nucleophile. There are no known biochemical or physiological effects of this compound, and it is relatively expensive to use in lab experiments. However, there is potential for future research in the development of new synthetic methods, coordination chemistry, and materials science.
Synthesemethoden
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with ethylenediamine. This reaction produces DABCO as the final product. Another method involves the reaction of cyclohexene with nitrosyl chloride in the presence of sodium hydroxide. This reaction produces DABCO as well as other byproducts.
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- has many scientific research applications. It is commonly used as a catalyst in organic synthesis reactions. It can also be used as a ligand in coordination chemistry. DABCO has been shown to be an effective catalyst in a variety of reactions, including the oxidation of alcohols, the reduction of ketones, and the synthesis of cyclic carbonates.
Eigenschaften
CAS-Nummer |
1943-96-0 |
|---|---|
Produktname |
Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis- |
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-[2-(4-hydroxyphenyl)-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C19H20O2/c20-17-7-3-14(4-8-17)19(12-13-1-2-16(19)11-13)15-5-9-18(21)10-6-15/h3-10,13,16,20-21H,1-2,11-12H2 |
InChI-Schlüssel |
RBWZNZOIVJUVRB-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Kanonische SMILES |
C1CC2CC1CC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Andere CAS-Nummern |
1943-96-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



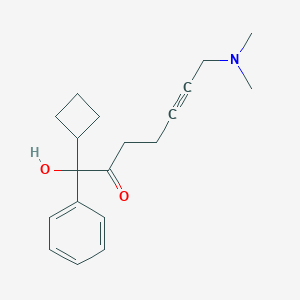
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
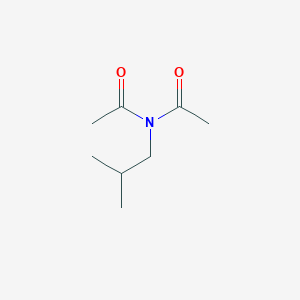

![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)

